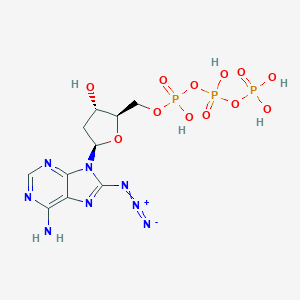
8-Azido-2'-deoxyadenosine-5'-triphosphate
Übersicht
Beschreibung
8-Azido-2’-deoxyadenosine-5’-triphosphate is a photoreactive analog of deoxyadenosine triphosphate (dATP). This compound is characterized by the presence of an azido group at the 8-position of the adenine base. It is widely used in biochemical and molecular biology research due to its ability to form covalent bonds with proteins upon UV irradiation, making it a valuable tool for studying DNA-protein interactions .
Vorbereitungsmethoden
The synthesis of 8-Azido-2’-deoxyadenosine-5’-triphosphate involves several steps. Initially, 8-bromo-2’-deoxyadenosine is synthesized, which is then converted to 8-azido-2’-deoxyadenosine through a nucleophilic substitution reaction using sodium azide. The final step involves the phosphorylation of 8-azido-2’-deoxyadenosine to produce 8-Azido-2’-deoxyadenosine-5’-triphosphate . The reaction conditions typically include the use of phosphorylating agents such as phosphorus oxychloride (POCl3) and tri-n-butylamine in anhydrous pyridine .
Analyse Chemischer Reaktionen
8-Azido-2’-deoxyadenosine-5’-triphosphate undergoes several types of chemical reactions:
Substitution Reactions: The azido group can be replaced by other nucleophiles under specific conditions.
Reduction: The azido group can be reduced to an amine group using reducing agents such as triphenylphosphine.
The major products formed from these reactions include covalently linked DNA-protein complexes and modified nucleotides .
Wissenschaftliche Forschungsanwendungen
8-Azido-2’-deoxyadenosine-5’-triphosphate has a wide range of applications in scientific research:
Photoaffinity Labeling: It is used to study the interactions between DNA and proteins by forming covalent bonds upon UV irradiation.
Enzyme Activity Studies: It serves as a substrate analog to investigate the activity and binding sites of various enzymes, such as terminal deoxynucleotidyl transferase.
DNA Lesion Bypass Studies: It is used in crystallography studies to observe how DNA polymerases bypass lesions in DNA, such as oxidative damage.
Synthesis of Modified Nucleotides: Researchers use it to synthesize various analogs for biochemical assays and molecular biology applications.
Wirkmechanismus
The mechanism of action of 8-Azido-2’-deoxyadenosine-5’-triphosphate involves its incorporation into DNA by nick translation. Upon UV irradiation, the azido group forms a nitrene intermediate that reacts with nearby proteins, forming covalent DNA-protein complexes. This enables the study of protein-DNA interactions and provides insights into the binding and regulatory mechanisms of various proteins.
Vergleich Mit ähnlichen Verbindungen
8-Azido-2’-deoxyadenosine-5’-triphosphate is unique due to its photoreactive azido group, which allows for covalent crosslinking upon UV irradiation. Similar compounds include:
8-Azidoadenosine-5’-triphosphate: Similar in structure but lacks the deoxy modification at the 2’ position.
2’-Azido-2’-deoxyadenosine-5’-triphosphate: Similar but with the azido group at the 2’ position instead of the 8 position.
8-Bromo-2’-deoxyadenosine-5’-triphosphate: A precursor in the synthesis of 8-Azido-2’-deoxyadenosine-5’-triphosphate.
These compounds share similar applications in biochemical research but differ in their specific reactivity and structural properties.
Eigenschaften
IUPAC Name |
[[(2R,3S,5R)-5-(6-amino-8-azidopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N8O12P3/c11-8-7-9(14-3-13-8)18(10(15-7)16-17-12)6-1-4(19)5(28-6)2-27-32(23,24)30-33(25,26)29-31(20,21)22/h3-6,19H,1-2H2,(H,23,24)(H,25,26)(H2,11,13,14)(H2,20,21,22)/t4-,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZZBSOIWRKEQA-KVQBGUIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=NC=NC(=C3N=C2N=[N+]=[N-])N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2N=[N+]=[N-])N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N8O12P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80151867 | |
| Record name | 8-Azido-2'-deoxyadenosine-5'-triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117679-32-0 | |
| Record name | 8-Azido-2'-deoxyadenosine-5'-triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117679320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Azido-2'-deoxyadenosine-5'-triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


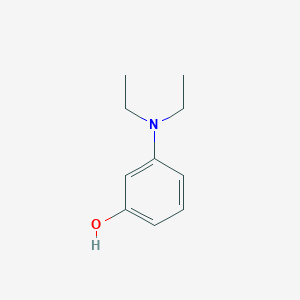
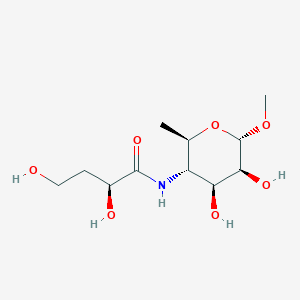

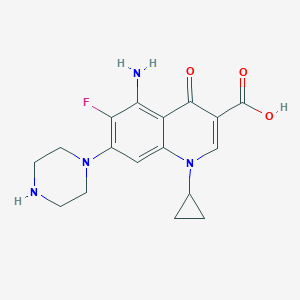
![4-Azaspiro[2.5]octane](/img/structure/B49918.png)
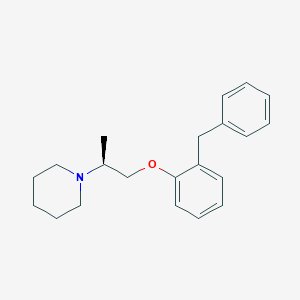
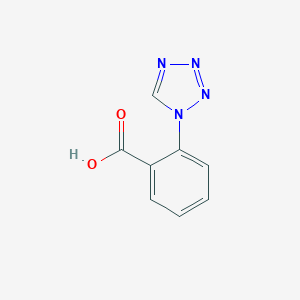
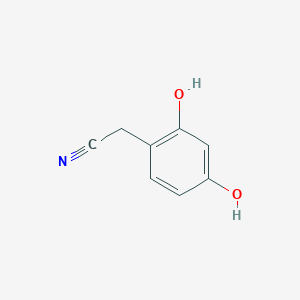
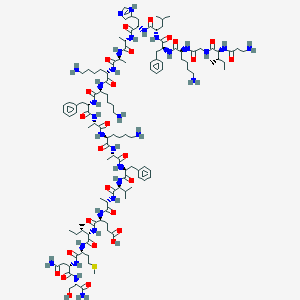
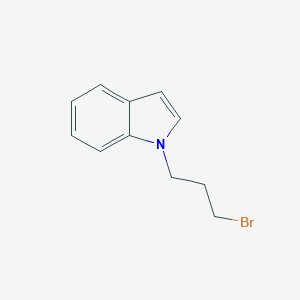
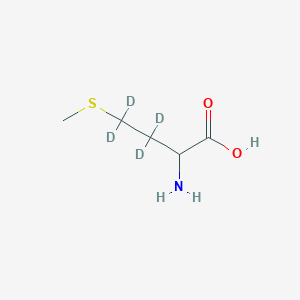
![methyl (3R)-3-[[(2R)-2-[[(2S)-2-aminopropanoyl]-methylamino]-3-(2-bromo-1H-indol-3-yl)propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B49936.png)
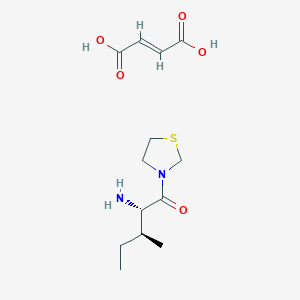
![(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B49947.png)
